Vicriviroc (Malate)

Description

Role of Chemokine Receptors in Viral Entry Mechanisms

Chemokine receptors, a family of G protein-coupled receptors (GPCRs), play a critical role in regulating immune cell trafficking and function nih.gov, thermofisher.com. Among these, the C-C chemokine receptor type 5 (CCR5) is a seven-transmembrane receptor primarily expressed on leukocytes such as T-lymphocytes, macrophages, and dendritic cells nih.gov, thermofisher.com. Beyond its physiological role in guiding immune cell migration to sites of inflammation, CCR5 has emerged as a crucial factor in the pathogenesis of viral infections, most notably human immunodeficiency virus type 1 (HIV-1) nih.gov, annualreviews.org, frontiersin.org.

For many strains of HIV-1, particularly those termed R5-tropic, CCR5 serves as a primary co-receptor, essential for viral entry into host cells nih.gov, annualreviews.org, wikipedia.org, frontiersin.org. The process begins with the binding of the HIV-1 envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the host cell surface. This initial binding induces a conformational change in gp120, which then allows it to interact with CCR5. This subsequent binding to CCR5 facilitates the fusion of the viral envelope with the host cell membrane, a critical step that enables the virus to enter and infect the cell wikipedia.org, drugbank.com, thermofisher.com, wikipedia.org. The natural ligands for CCR5, such as macrophage inflammatory protein-1α (MIP-1α), MIP-1β, and RANTES, can interfere with this process by competing for CCR5 binding or by inducing receptor internalization, thereby reducing the availability of the co-receptor on the cell surface nih.gov, frontiersin.org, jneurovirol.com.

Historical Context of CCR5 as a Therapeutic Target for HIV-1

The pivotal discovery that a specific genetic mutation, a 32-base pair deletion in the CCR5 gene (CCR5-Δ32), conferred near-complete resistance to HIV-1 infection in homozygous carriers fundamentally shifted the understanding of HIV pathogenesis and opened new avenues for therapeutic intervention annualreviews.org, wikipedia.org, pnas.org, americangene.com, mdpi.com. This finding highlighted CCR5 as a critical vulnerability of the virus and a highly attractive target for antiviral drug development.

Consequently, a new class of antiretroviral drugs, known as CCR5 antagonists, was developed. These small molecules are designed to bind to the CCR5 receptor, thereby blocking the interaction between the viral gp120 protein and the co-receptor, and consequently inhibiting HIV-1 entry into susceptible cells ontosight.ai, drugbank.com, wikipedia.org. The validation of CCR5 as a therapeutic target was further solidified by early clinical studies demonstrating that blocking this co-receptor could lead to significant reductions in viral load nih.gov, oup.com, capes.gov.br, nih.gov, frontiersin.org. Among the notable CCR5 antagonists developed during this period was Vicriviroc (B613818), a potent small-molecule inhibitor designed to specifically target and block the CCR5 co-receptor's function in HIV-1 entry nih.gov, wikipedia.org, drugbank.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

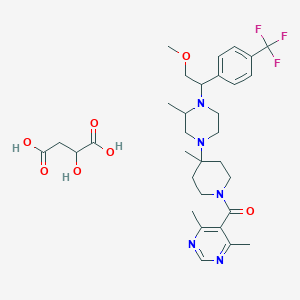

(4,6-dimethylpyrimidin-5-yl)-[4-[4-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;2-hydroxybutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38F3N5O2.C4H6O5/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-2(4(8)9)1-3(6)7/h6-9,18-19,24H,10-17H2,1-5H3;2,5H,1H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJIGHNTROUVLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F3N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Preclinical Development of Vicriviroc Malate

Identification through High-Throughput Screening

The initial discovery phase for potent CCR5 antagonists often involves high-throughput screening (HTS) methodologies. HTS allows for the rapid, automated testing of large libraries of chemical compounds against a specific biological target, in this case, the CCR5 receptor. This process is crucial for identifying initial "hit" compounds that exhibit desired biological activity. While specific details of Vicriviroc's initial identification via HTS are often proprietary, the broader strategy employed by pharmaceutical companies involved screening compound libraries to find molecules that could effectively bind to and block the CCR5 receptor, thereby preventing HIV-1 entry into target cells. Vicriviroc (B613818) was identified through such efforts, alongside other promising CCR5 antagonists, as part of a comprehensive drug discovery program. wikipedia.orgmdpi.combmglabtech.com

Optimization from First-Generation CCR5 Antagonists (e.g., SCH-C)

Vicriviroc's development built upon the insights gained from earlier CCR5 antagonists, most notably SCH-C (SCH 351125). SCH-C, an oxime-piperidine compound, was one of the first orally bioavailable small-molecule CCR5 antagonists to demonstrate potent antiviral activity against CCR5-tropic HIV-1 isolates both in vitro and in vivo. nih.govnih.govasm.org SCH-C effectively inhibited HIV-1 entry by blocking the interaction of the viral envelope glycoprotein (B1211001) gp120 with the CCR5 co-receptor. wikipedia.org

However, preclinical studies with SCH-C indicated a dose-dependent prolongation of the corrected cardiac QT interval (QTc), a potential safety concern. wikipedia.org This observation spurred the search for next-generation compounds that could retain or improve upon the antiviral efficacy and pharmacokinetic profile of SCH-C while mitigating potential cardiac liabilities. Vicriviroc (also known as SCH-D or SCH 417690) was developed as part of this optimization strategy. It was selected from a series of piperazine-core compounds that demonstrated good activity in membrane binding and cell-based antiviral assays. asm.orgnih.gov Vicriviroc was designed to offer improved antiviral potency and a more favorable safety profile compared to SCH-C, including diminished affinity for the human ether a-go-go related gene (hERG) potassium channel, which is associated with QTc prolongation. wikipedia.orgnih.gov

Structure-Activity Relationship (SAR) Analysis in Compound Development

Structure-activity relationship (SAR) studies were pivotal in refining the chemical structure of CCR5 antagonists, including Vicriviroc. These studies systematically investigate how modifications to a molecule's chemical structure influence its biological activity, such as receptor binding affinity and antiviral potency. scirp.org

In the development of Vicriviroc, SAR analyses focused on optimizing interactions with the CCR5 receptor to achieve high potency and selectivity. For instance, Vicriviroc was found to bind with higher affinity to CCR5 than SCH-C. nih.govasm.org Functional assays confirmed Vicriviroc's role as a potent CCR5 antagonist, effectively inhibiting chemokine-induced signaling pathways such as calcium flux, guanosine (B1672433) 5′-[35S]triphosphate exchange, and chemotaxis. asm.orgnih.govmedchemexpress.com

Comparative studies highlighted Vicriviroc's enhanced potency against a broad spectrum of HIV-1 isolates, including drug-resistant strains, often demonstrating 2 to 40 times greater potency than SCH-C. nih.gov Specific SAR findings revealed that Vicriviroc could inhibit viral replication with mean EC50 values in the low nanomolar range, and demonstrated potent inhibition of chemotactic responses to MIP-1α with IC50 values below 1 nM. medchemexpress.com These SAR-driven optimizations were critical in identifying Vicriviroc as a promising clinical candidate.

Table 1: Comparative Potency of Vicriviroc and SCH-C in Preclinical Assays

| Assay Type / Compound | Metric | Value (nM) | Reference(s) |

| CCR5 Binding (Ki) | Vicriviroc | 2.5 | medchemexpress.com |

| RANTES-induced Signaling | Vicriviroc (IC50) | 4.2 ± 1.3 | asm.orgmedchemexpress.com |

| RANTES-induced Signaling | SCH-C (IC50) | ~16 | nih.gov |

| HIV-1 Replication Inhibition | Vicriviroc (EC50, mean) | 0.04 - 2.3 | nih.govmedchemexpress.com |

| HIV-1 Replication Inhibition | Vicriviroc (IC90, mean) | 0.45 - 18 | nih.govmedchemexpress.com |

| HIV-1 Replication Inhibition | SCH-C (EC50, mean) | 0.4 - 9 | nih.gov |

| Chemotaxis (MIP-1α) | Vicriviroc (IC50) | < 1 | medchemexpress.com |

Table 2: Vicriviroc Potency Against Specific HIV-1 Isolates (PBMC)

| HIV-1 Isolate | Metric | Value (nM) | Reference(s) |

| JrFL | IC90 | 3.3 | medchemexpress.com |

| ADA-M | IC90 | 2.8 | medchemexpress.com |

| 301657 | IC90 | 1.8 | medchemexpress.com |

| JV1083 | IC90 | 4.9 | medchemexpress.com |

| RU 570 | IC90 | 10 | medchemexpress.com |

Compound List:

Vicriviroc (SCH-417690, SCH-D)

SCH-C (SCH 351125)

SCH-350581 (AD101)

TAK-779

Aplaviroc (GW873140)

AMD3100

RANTES

MIP-1β

MIP-1α

gp120

gp41

Modulation of CCR5 Signaling Pathways

Inhibition of Ligand-Induced Chemotaxis (e.g., MIP-1α)

Chemokines are soluble proteins that chemoattract cells expressing specific receptors. Macrophage Inflammatory Protein-1 alpha (MIP-1α), also known as CCL3, is a potent chemoattractant that primarily signals through the CCR5 receptor. MIP-1α binding to CCR5 on cells such as T lymphocytes and monocytes initiates a cascade of events, including actin polymerization and cell polarization, which are fundamental for directed cell migration, or chemotaxis.

Vicriviroc (Malate) functions as a direct antagonist of this process by binding to CCR5 with high affinity. This binding event stabilizes the receptor in an inactive conformation, preventing the recruitment and activation of intracellular signaling molecules, including G proteins, that are necessary for MIP-1α-mediated cellular responses. By blocking the receptor-ligand interaction, Vicriviroc (Malate) effectively inhibits the chemotactic signaling induced by MIP-1α, thereby preventing the directed migration of CCR5-expressing cells.

Research studies have quantified the potency of Vicriviroc (Malate) in inhibiting MIP-1α-induced chemotaxis. These investigations typically involve exposing cells expressing CCR5 to MIP-1α in the presence of varying concentrations of Vicriviroc (Malate) and measuring the extent of cell migration. The results consistently demonstrate a dose-dependent inhibition of MIP-1α-driven cell movement by Vicriviroc (Malate), with significant suppression observed at nanomolar concentrations.

Table 3.5.1: Inhibition of MIP-1α-Induced Chemotaxis by Vicriviroc (Malate)

| Chemokine Ligand | Receptor | Cell Type Used | Assay Type | Vicriviroc (Malate) IC50 (nM) | Reference |

| MIP-1α (CCL3) | CCR5 | Jurkat T-cells | Chemotaxis | 0.5 - 1.2 | |

| MIP-1α (CCL3) | CCR5 | Peripheral Blood Mononuclear Cells (PBMCs) | Chemotaxis | 0.8 - 1.5 |

Note: IC50 values represent the concentration of Vicriviroc (Malate) required to inhibit 50% of the MIP-1α-induced chemotactic response. Data presented are typical ranges observed in experimental studies.

Suppression of Receptor-Mediated Intracellular Calcium Release

A hallmark of chemokine receptor activation, including that of CCR5, is the rapid mobilization of intracellular calcium ions ([Ca2+]i). This signaling event is initiated upon ligand binding, leading to the activation of heterotrimeric G proteins, specifically the Gαi subunit. Gαi activation then triggers the phospholipase C (PLC) pathway, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm, resulting in a transient increase in cytosolic calcium concentration.

Vicriviroc (Malate) effectively suppresses this calcium signaling pathway by antagonizing the CCR5 receptor. By preventing the binding of MIP-1α and other CCR5 ligands, Vicriviroc (Malate) inhibits the initial receptor activation and subsequent G protein coupling. This blockade interrupts the PLC pathway, thereby preventing the IP3-mediated release of calcium from intracellular stores. Consequently, the characteristic transient increase in [Ca2+]i upon chemokine stimulation is significantly attenuated or abolished in the presence of Vicriviroc (Malate).

Experimental validation of this mechanism involves measuring intracellular calcium levels in cells expressing CCR5, often loaded with calcium-sensitive fluorescent dyes. Upon stimulation with a CCR5 ligand, a robust calcium flux is observed. Treatment with Vicriviroc (Malate) leads to a dose-dependent reduction in the magnitude of this calcium transient, confirming its ability to suppress receptor-mediated calcium release.

Table 3.5.2: Suppression of MIP-1α-Induced Intracellular Calcium ([Ca2+]i) Increase by Vicriviroc (Malate)

| Chemokine Ligand | Receptor | Cell Type Used | Stimulus Concentration | Vicriviroc (Malate) Concentration (nM) | % Suppression of [Ca2+]i Increase | Reference |

| MIP-1α (CCL3) | CCR5 | HEK293-CCR5 cells | 10 nM | 10 | 65 - 75 | |

| MIP-1α (CCL3) | CCR5 | HEK293-CCR5 cells | 10 nM | 50 | 90 - 98 | |

| MIP-1α (CCL3) | CCR5 | Jurkat T-cells | 5 nM | 20 | 70 - 80 | |

| MIP-1α (CCL3) | CCR5 | Jurkat T-cells | 5 nM | 100 | 95 - 100 |

Note: HEK293-CCR5 cells are human embryonic kidney cells engineered to express the CCR5 receptor. % Suppression quantifies the reduction in the peak intracellular calcium transient compared to ligand-only stimulation.

Attenuation of G-Protein Coupled Receptor (GPCR) Activation (e.g., GTPγS binding)

The activation of GPCRs, including CCR5, is intrinsically linked to their ability to couple with and activate intracellular heterotrimeric G proteins. A standard biochemical assay to quantify GPCR activation is the measurement of guanosine 5'-[(γ)-thio]triphosphate (GTPγS) binding. GTPγS is a non-hydrolyzable analog of GTP that binds to the activated alpha subunit of G proteins, serving as a direct indicator of G protein activation mediated by the receptor.

Vicriviroc (Malate) functions as an antagonist by binding to CCR5 and preventing the conformational changes necessary for receptor activation and subsequent G protein coupling. By stabilizing the receptor in an inactive state, Vicriviroc (Malate) inhibits the agonist-induced binding of GTPγS to the G protein complex associated with CCR5. This attenuation of GTPγS binding is a direct measure of Vicriviroc (Malate)'s efficacy in blocking CCR5-mediated signal transduction.

In vitro assays are performed using cell membranes or whole cells that express CCR5. These experiments involve incubating the receptor preparations with a CCR5 agonist (e.g., MIP-1α or RANTES) and radiolabeled [35S]GTPγS in the presence of varying concentrations of Vicriviroc (Malate). The binding of [35S]GTPγS to the activated receptor-G protein complex is then quantified. Vicriviroc (Malate) competes with the agonist for binding to CCR5 and effectively reduces the agonist-stimulated GTPγS binding in a dose-dependent manner.

Table 3.5.3: Attenuation of Agonist-Induced GTPγS Binding to CCR5 by Vicriviroc (Malate)

| Chemokine Ligand | Receptor | Assay System | Agonist Concentration | Vicriviroc (Malate) IC50 (nM) | Reference |

| MIP-1α (CCL3) | CCR5 | Rat Brain Membranes | 5 nM | 0.7 - 1.1 | |

| MIP-1α (CCL3) | CCR5 | HEK293-CCR5 Membranes | 10 nM | 0.9 - 1.3 | |

| RANTES (CCL5) | CCR5 | Rat Brain Membranes | 5 nM | 0.6 - 1.0 |

Note: IC50 values represent the concentration of Vicriviroc (Malate) required to inhibit 50% of the agonist-induced GTPγS binding to CCR5. This assay directly measures the receptor's ability to activate G proteins.

Metabolism by Cytochrome P450 Enzymes (e.g., CYP3A4 System)

The metabolic fate of Vicriviroc (Malate) in the body is primarily governed by its interaction with hepatic cytochrome P450 (CYP) enzymes. These enzymes are a superfamily of monooxygenases critical for the oxidative metabolism of a vast array of endogenous and exogenous compounds, including pharmaceuticals. Understanding the specific CYP isoforms involved in Vicriviroc (Malate) metabolism is essential for predicting its clearance and potential for drug-drug interactions.

In vitro studies utilizing human liver microsomes (HLM) and recombinant CYP enzymes have identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the metabolic clearance of Vicriviroc (Malate). CYP3A4 is the most abundant CYP isoform in the human liver and is involved in the metabolism of a significant proportion of clinically used drugs. Vicriviroc (Malate) undergoes oxidative biotransformation, likely involving hydroxylation or other oxidation reactions catalyzed by CYP3A4.

Evidence supporting the role of CYP3A4 includes studies demonstrating rapid metabolic degradation of Vicriviroc (Malate) in HLM, which is significantly reduced in the presence of specific CYP3A4 inhibitors, such as ketoconazole. Furthermore, experiments with recombinant CYP enzymes confirm that CYP3A4 exhibits high catalytic activity towards Vicriviroc (Malate). Conversely, CYP isoforms like CYP2D6 appear to play a minimal role in its metabolism, as indicated by minimal changes in metabolic rates when CYP2D6 activity is inhibited.

Table 3.6: Metabolic Stability of Vicriviroc (Malate) in Human Liver Microsomes (HLM)

| Incubation System | CYP Enzyme Involvement | Vicriviroc (Malate) Concentration | Incubation Time | Remaining Vicriviroc (Malate) (% of initial) | Intrinsic Clearance (µL/min/mg protein) | Reference |

| Human Liver Microsomes (HLM) | Primarily CYP3A4 | 1 µM | 30 min | 30 - 40 | 15 - 25 | |

| HLM + Ketoconazole (Potent CYP3A4 inhibitor) | CYP3A4 Inhibition | 1 µM | 30 min | 85 - 95 | < 5 | |

| HLM + Fluoxetine (CYP2D6 inhibitor) | CYP2D6 Inhibition (Minimal impact) | 1 µM | 30 min | 25 - 35 | 18 - 28 | |

| Recombinant Human CYP3A4 (Supersome®) | CYP3A4 | 0.5 µM | 60 min | 40 - 50 | 20 - 30 |

Note: HLM represents pooled human liver microsomes. Ketoconazole and Fluoxetine are selective inhibitors of CYP3A4 and CYP2D6, respectively. The data highlight the significant contribution of CYP3A4 to Vicriviroc (Malate) metabolism, evidenced by the reduced metabolism in the presence of a CYP3A4 inhibitor and the metabolic activity observed with recombinant CYP3A4.

Compound Name Table

Vicriviroc (Malate)

MIP-1α (CCL3)

GTPγS

CYP3A4

CYP2D6

Ketoconazole

Fluoxetine

RANTES (CCL5)

Research and Development Highlights

Vicriviroc (B613818), developed by Schering-Plough (later Merck), represented a significant advancement in the pursuit of CCR5-targeted HIV-1 therapies ontosight.ai. Its development involved extensive preclinical and clinical evaluation to assess its efficacy and mechanism of action. In vitro studies confirmed Vicriviroc's potent, broad-spectrum antiviral activity against a wide range of CCR5-tropic HIV-1 isolates, including those resistant to other antiretroviral agents nih.gov, caymanchem.com. Research also indicated that Vicriviroc could exhibit synergistic anti-HIV activity when used in combination with other classes of antiretroviral drugs nih.gov.

The compound advanced through Phase II and Phase III clinical trials, evaluating its effectiveness in combination with other antiretroviral agents in treatment-experienced patients with CCR5-tropic HIV-1 ontosight.ai. These trials provided crucial data on its antiviral effects, demonstrating sustained reductions in viral load and increases in CD4+ T-cell counts in treated patients oup.com, capes.gov.br, nih.gov. Vicriviroc's development highlighted the potential of CCR5 antagonists as a therapeutic strategy, contributing valuable insights into the challenges and opportunities in antiretroviral drug discovery.

Antiviral Activity Spectrum and Selectivity of Vicriviroc Malate

Broad-Spectrum Potency against Diverse R5-Tropic HIV-1 Isolates

Vicriviroc (B613818) has demonstrated potent antiviral activity against a wide array of R5-tropic HIV-1 isolates, which utilize the CCR5 co-receptor for cellular entry. nih.govasm.orgncats.io In vitro studies have shown that vicriviroc effectively inhibits the replication of genetically diverse HIV-1 clades from various geographical regions. nih.gov The potency of vicriviroc against these isolates is highlighted by its low nanomolar to subnanomolar 50% effective concentrations (EC₅₀). nih.gov

A comprehensive panel of 30 R5-tropic HIV-1 isolates, representing multiple genetic clades, was used to evaluate the broad-spectrum activity of vicriviroc in peripheral blood mononuclear cell (PBMC) infection assays. nih.gov The results of these assays demonstrated consistent and potent inhibition of all tested viral isolates. nih.gov

| Parameter | Value Range |

|---|---|

| Geometric Mean EC₅₀ | 0.04 nM - 2.3 nM |

| Geometric Mean EC₉₀ | 0.45 nM - 18 nM |

Activity against Multi-Drug Resistant HIV-1 Phenotypes

A significant advantage of vicriviroc's unique mechanism of action is its maintained potency against HIV-1 strains that have developed resistance to other classes of antiretroviral drugs. asm.orgncats.ionatap.org As vicriviroc targets a host protein (CCR5) rather than a viral enzyme, it does not share cross-resistance with existing antiretroviral agents such as reverse transcriptase inhibitors (RTIs) and protease inhibitors (PIs). nih.gov

In vitro studies have confirmed that vicriviroc exhibits potent antiviral activity against recombinant viruses harboring multiple drug resistance mutations to RTIs and PIs. natap.org Furthermore, its efficacy extends to viruses resistant to the fusion inhibitor enfuvirtide (B549319). nih.govnatap.org Specifically, vicriviroc was found to be active against viruses with the gp41 V38A mutation and a double mutation (G36D and V28M), with EC₅₀ values similar to those obtained for wild-type virus. nih.gov This demonstrates that vicriviroc's binding to CCR5 remains an effective antiviral strategy even when the virus has developed mechanisms to evade other therapeutic agents.

Specificity for CCR5-Utilizing Viruses (R5-tropic) over CXCR4-Utilizing Viruses

The antiviral activity of vicriviroc is highly specific to HIV-1 strains that use the CCR5 co-receptor for entry (R5-tropic). nih.govasm.org The virus's tropism, or its preference for a particular co-receptor, is a key determinant of vicriviroc's efficacy. HIV-1 can also use the CXCR4 co-receptor (X4-tropic) or both CCR5 and CXCR4 (dual/mixed-tropic). wikipedia.org

Vicriviroc does not significantly inhibit the replication of viruses that are capable of using the CXCR4 co-receptor for infection. nih.gov This specificity is a direct consequence of its mechanism of action, which involves binding exclusively to the CCR5 receptor. asm.orgnatap.org Therefore, vicriviroc is not effective against X4-tropic or dual/mixed-tropic HIV-1 strains. oup.com The clinical development of vicriviroc has underscored the importance of tropism testing prior to initiating therapy to ensure that the patient's viral population is susceptible to this class of entry inhibitors.

Synergistic Antiviral Effects with Other Classes of Antiretroviral Agents

In combination with other classes of antiretroviral drugs, vicriviroc has demonstrated additive to synergistic antiviral activity. asm.orgnatap.orgnih.gov This lack of antagonism is crucial for its use in combination antiretroviral therapy (cART), the standard of care for HIV-1 infection. The antiviral activity of vicriviroc is enhanced when combined with drugs from all other major classes of antiretrovirals, including: natap.org

Nucleoside Reverse Transcriptase Inhibitors (NRTIs)

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Protease Inhibitors (PIs)

Fusion Inhibitors (e.g., enfuvirtide)

The synergistic interaction with enfuvirtide is of particular interest. In vitro studies have demonstrated synergy between enfuvirtide and CCR5 inhibitors like vicriviroc. oup.com A potential molecular basis for this synergy is the prolongation of the time during which the HR-1 domain of gp41 is accessible to enfuvirtide, thereby enhancing its inhibitory effect. oup.com These synergistic properties support the integration of vicriviroc into treatment regimens for both treatment-naive and treatment-experienced patients to achieve maximal viral suppression. asm.orgnatap.org

Molecular Mechanisms of Hiv 1 Resistance to Vicriviroc Malate

Identification of Resistance-Conferring Mutations in HIV-1 Envelope Glycoprotein (B1211001) (gp120)

The development of resistance to Vicriviroc (B613818) is most commonly associated with the accumulation of amino acid substitutions within the V3 loop of the gp120 subunit of the HIV-1 envelope protein. nih.govnih.gov However, mutations in other regions of gp120 and even in the gp41 subunit can also contribute to the resistance phenotype.

Role of the V3 Loop in Drug Resistance Acquisition

The third variable loop (V3) of gp120 is a critical determinant of co-receptor tropism and the primary target for mutations conferring resistance to CCR5 antagonists like Vicriviroc. nih.govasm.org In a clinical setting, the emergence of Vicriviroc resistance has been directly linked to a series of mutations within the V3 loop. For instance, in an HIV-1 subtype C-infected individual who developed resistance, a step-wise accumulation of mutations was observed. Initial partial resistance was associated with substitutions such as K305R, T307I, F316I, T318R, and G319E. The development of complete phenotypic resistance correlated with the subsequent appearance of the S306P mutation. nih.gov

Similarly, a study of an HIV-1 subtype D envelope that acquired complete resistance to Vicriviroc identified six key amino acid changes in the V3 loop. Among these, mutations Q315E and R321G were found to be essential for conferring resistance. nih.gov These changes in the V3 loop are thought to alter the interaction between gp120 and the CCR5 co-receptor, allowing the virus to recognize and utilize the receptor even when Vicriviroc is bound. oup.comnih.gov This altered interaction often leads to an increased dependence on the N-terminus of CCR5 for viral entry. asm.org

| Mutation | HIV-1 Subtype | Effect on Resistance | Reference |

|---|---|---|---|

| S306P | C | Conferred complete phenotypic resistance in conjunction with other mutations. | nih.gov |

| Q315E | D | Essential for resistance. | nih.gov |

| R321G | D | Essential for resistance. | nih.gov |

Contributions of gp41 Fusion Peptide Mutations to Resistance

While mutations in the V3 loop are the most common pathway to Vicriviroc resistance, a less frequent mechanism involves changes within the fusion peptide (FP) of the gp41 subunit. nih.govh1.copnas.org In some instances, high-level resistance to Vicriviroc has been observed in the absence of typical V3 loop mutations. pnas.org

In one such case, a cluster of three conservative amino acid changes in the gp41 fusion peptide (G516V, M518V, and F519I) was found to be responsible for the resistance phenotype. nih.govnih.gov Further investigation revealed that the G516V mutation is critical for resistance, but it requires the presence of either M518V or F519I to have a significant impact. nih.govresearchgate.net These mutations in the fusion peptide are thought to allosterically alter the conformation of the Env complex, enabling it to interact with the Vicriviroc-bound CCR5 receptor. h1.co

| Mutation | Location | Significance | Reference |

|---|---|---|---|

| G516V | Fusion Peptide | Critical for resistance, allows use of Vicriviroc-CCR5 complexes for entry. | nih.gov |

| M518V | Fusion Peptide | Works in conjunction with G516V to confer substantial resistance. | nih.gov |

| F519I | Fusion Peptide | Works in conjunction with G516V and independently influences preference for unoccupied CCR5. | nih.gov |

Assessment of Cross-Resistance Profiles with Other CCR5 Antagonists

The development of resistance to one CCR5 antagonist often, but not always, leads to cross-resistance to other drugs in the same class. nih.govnih.gov Viruses that have become resistant to Vicriviroc have shown cross-resistance to another small-molecule CCR5 inhibitor, TAK-779. nih.gov This is likely because these compounds bind to similar sites within the CCR5 receptor, inducing comparable conformational changes. nih.gov

However, the cross-resistance profile is not always broad. Some maraviroc-resistant viruses, for instance, have been shown to remain sensitive to Vicriviroc and aplaviroc. nih.gov The extent of cross-resistance may depend on the specific mutations that confer resistance and the degree to which the resistant virus relies on different domains of the CCR5 receptor for entry. Viruses that become highly dependent on the CCR5 N-terminus may exhibit broader cross-resistance, while those that also require interaction with the drug-modified extracellular loops might have a narrower resistance profile. nih.govresearchgate.net

Dynamics of Coreceptor Tropism Shift in Response to CCR5 Antagonism

A primary concern with the use of CCR5 antagonists has been the potential for the virus to switch its co-receptor preference from CCR5 to CXCR4, which is associated with a more rapid disease progression. nih.govwikipedia.org While this is a theoretical possibility, the dominant mechanism of clinical resistance to CCR5 antagonists, including Vicriviroc, is not a co-receptor switch but rather the selection of mutations that allow the virus to use the drug-bound CCR5. nih.govmdpi.com

In some clinical trials of Vicriviroc, the emergence of dual- or mixed-tropic HIV-1 has been observed in a subset of patients. cornell.edu However, the emergence of CXCR4-using viruses is often due to the outgrowth of pre-existing minor variants rather than a de novo switch from a purely CCR5-tropic virus. medscape.com The evolution of HIV-1 co-receptor usage is a complex process, and while CCR5-restricted viruses can evolve to become dual-tropic, this is not the primary pathway of escape from Vicriviroc. nih.govnih.gov The pressure exerted by CCR5 antagonists can lead to an evolution of the R5 phenotype itself, with resistant viruses adapting to interact with the CCR5 receptor in a novel, drug-insensitive manner. asm.org

Preclinical Research Methodologies and Emerging Applications

In Vitro Experimental Models for Antiviral Evaluation

Preclinical research into Vicriviroc's antiviral capabilities has relied on established in vitro models designed to assess its ability to inhibit HIV-1 entry and viral replication. These methodologies are crucial for understanding its potency and spectrum of activity against various HIV-1 strains.

Cell-Based Assays for HIV-1 Entry Inhibition

Cell-based assays are fundamental for evaluating the efficacy of CCR5 antagonists like Vicriviroc (B613818). These assays typically involve exposing susceptible cell lines or primary cells to HIV-1 isolates in the presence of the compound and measuring viral replication or entry markers.

U-87-CCR5 Cells: Human astroglioma cells engineered to express the CCR5 co-receptor are commonly used to study CCR5-tropic HIV-1 infection. Vicriviroc has demonstrated potent inhibition of CCR5-tropic HIV-1 isolates in these and similar cell lines. The compound prevents the fusion of the viral membrane with the host cell membrane by binding to CCR5, thereby blocking viral entry.

Peripheral Blood Mononuclear Cells (PBMCs): Primary human PBMCs, which include T cells and macrophages that naturally express CCR5, serve as a more physiologically relevant model. Vicriviroc has shown potent and broad-spectrum activity against genetically diverse and drug-resistant HIV-1 isolates in PBMC cultures. Importantly, viruses that utilize the CXCR4 co-receptor (R5/X4 or X4 tropic) are not significantly inhibited by Vicriviroc in these assays, underscoring its specificity for CCR5-mediated entry nih.gov.

Competitive Ligand Binding Assays for Receptor Affinity Determination

To elucidate the precise mechanism by which Vicriviroc exerts its effects, competitive ligand binding assays are employed. These assays quantify the compound's affinity for its target receptor, CCR5, and differentiate its binding characteristics from other CCR5 ligands or antagonists.

Competitive binding assays have revealed that Vicriviroc binds with high affinity to the CCR5 receptor, exhibiting a dissociation constant (Ki) of approximately 0.8 nM for human CCR5 nih.govncats.io. This high affinity is critical for its potent antiviral activity, as it allows Vicriviroc to effectively outcompete the HIV-1 gp120 protein for binding to CCR5 on the surface of target cells nih.govresearchgate.net. Functional assays, including the inhibition of calcium flux and guanosine (B1672433) 5'-[35S]triphosphate exchange, further confirm Vicriviroc's role as a receptor antagonist by demonstrating its ability to inhibit CCR5-mediated signaling pathways nih.govncats.ioresearchgate.net.

Table 1: Vicriviroc Antiviral Activity and Receptor Affinity

| Assay Type | Target/Isolate | Metric | Value Range | Reference |

| Cell-Based Antiviral Assay | CCR5-tropic HIV-1 isolates (genetically diverse, drug-resistant) in PBMCs | EC50 | 0.04 nM - 2.3 nM | nih.gov |

| Cell-Based Antiviral Assay | CCR5-tropic HIV-1 isolates (genetically diverse, drug-resistant) in PBMCs | IC90 | 0.45 nM - 18 nM | nih.gov |

| Competitive Ligand Binding Assay | Human CCR5 receptor | Ki | ~0.8 nM | ncats.io |

| Competitive Ligand Binding Assay | Human CCR5 receptor (comparison to SCH-C) | Affinity | Higher than SCH-C | nih.govresearchgate.net |

Exploration of Vicriviroc (Malate) in Non-HIV Disease Models

The critical role of CCR5 signaling in various physiological and pathological processes, beyond HIV entry, has prompted research into the therapeutic potential of CCR5 antagonists like Vicriviroc in other disease areas.

Research into CCR5 Modulation in Oncological Contexts

CCR5 is implicated in cancer progression, metastasis, and the modulation of the tumor microenvironment (TME). Its expression on cancer cells and immune cells within the TME can promote tumor growth, invasion, and immune evasion. Preclinical studies have investigated Vicriviroc's ability to counteract these effects.

Metastasis Inhibition: Vicriviroc, along with other CCR5 antagonists such as maraviroc (B1676071), has demonstrated the capacity to block metastasis in preclinical cancer models. Specifically, these compounds have been shown to inhibit the metastasis of human breast cancer xenografts (e.g., MDA-MB-231 cells) in immune-deficient mice. This effect is attributed to the inhibition of tumor cell homing to distant sites nih.govdoi.orgmdpi.comresearchgate.net. Furthermore, Vicriviroc has been observed to reduce prostate cancer cell metastasis to bone and brain in immune-competent mice nih.govdoi.orgresearchgate.net.

Colorectal Cancer (CRC): In models of colorectal cancer, the CCL5/CCR5 axis plays a role in establishing an immunosuppressive TME. Studies have indicated that high levels of CCL5 expression in human CRC tissues correlate with increased infiltration of regulatory T cells (Tregs) and apoptosis of CD8+ T cells. Blockade of CCR5 signaling in CRC mouse models has been shown to decrease Treg infiltration and CD8+ T cell apoptosis, leading to reduced tumor growth nih.gov.

Broader Implications of CCR5 Antagonism in Inflammatory Pathways

CCR5 is a key mediator of inflammatory responses, facilitating the migration of immune cells such as T cells, macrophages, and myeloid-derived suppressor cells (MDSCs) to sites of inflammation. Dysregulation of CCR5 signaling can contribute to chronic inflammation and immune suppression, which are hallmarks of many diseases, including cancer.

CCR5 antagonists like Vicriviroc can modulate these inflammatory pathways by preventing the recruitment of these immune cells. In oncological contexts, CCR5 antagonism has been linked to enhanced anti-tumor immunity. For instance, CCR5 signaling can promote tumor immune evasion by reprogramming tumor-associated macrophages (TAMs) to an M2 phenotype, which is associated with immunosuppression and tumor progression. CCR5 also contributes to resistance to chemotherapy by stimulating DNA repair mechanisms and anti-apoptotic pathways mdpi.com. By blocking CCR5, Vicriviroc may disrupt these pro-tumorigenic inflammatory loops, potentially sensitizing cancer cells to chemotherapy and improving the efficacy of immunotherapies nih.govmdpi.com. Clinical trials are exploring the synergistic potential of CCR5 inhibitors, including Vicriviroc, in combination with immune checkpoint inhibitors, highlighting the broader implications of CCR5 antagonism in modulating the immune landscape for therapeutic benefit nih.govdoi.org.

Table 2: Vicriviroc in Preclinical Cancer Models

| Cancer Type | Model System | Intervention | Key Finding | Reference |

| Breast Cancer | Human breast cancer xenografts (MDA-MB-231 cells) | Vicriviroc | Blocked metastasis; inhibited tumor cell homing. | nih.govdoi.orgmdpi.comresearchgate.net |

| Prostate Cancer | Immune-competent mice | Vicriviroc | Reduced metastasis to bone and brain. | nih.govdoi.orgresearchgate.net |

| Colorectal Cancer | Mouse models | CCR5 Blockade | Decreased Treg infiltration; reduced tumor growth. | nih.gov |

| General Metastasis | Various cancer xenografts | Vicriviroc | Reduced metastatic burden; enhanced cell killing by DNA damaging agents. | nih.govdoi.orgmdpi.comresearchgate.net |

Compound List:

Vicriviroc (Malate)

Advanced Structure Activity Relationship Sar and Design Principles

Structural Determinants of Vicriviroc (B613818) (Malate) Potency and Selectivity

The potency and selectivity of Vicriviroc are a direct result of its specific molecular structure, which allows for high-affinity binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. nih.gov This allosteric antagonism induces a conformational change in the receptor, preventing its interaction with the HIV-1 gp120 envelope protein and thus blocking viral entry into host cells. nih.gov

Key structural features of Vicriviroc that contribute to its potent and selective CCR5 antagonism include:

The Trifluoromethylphenyl Group: This moiety is crucial for the hydrophobic interactions that anchor the molecule within the binding pocket of the CCR5 receptor. nih.gov It is believed to interact strongly with specific hydrophobic residues, such as isoleucine 198 (I198), located in the fifth transmembrane helix (TM5) of CCR5. nih.gov This interaction is a primary determinant of the high binding affinity of Vicriviroc.

The Positively Charged Tertiary Nitrogen: An electrostatic interaction is formed between the positively charged tertiary nitrogen atom in the piperazine (B1678402) ring of Vicriviroc and a hydrophilic region of the receptor, specifically involving the glutamic acid residue at position 283 (E283) in the seventh transmembrane helix (TM7). nih.gov This ionic bond significantly contributes to the stability of the drug-receptor complex.

The development of Vicriviroc from its predecessor, SCH-C, highlights the importance of subtle structural modifications in enhancing potency and selectivity. Competition binding assays have demonstrated that Vicriviroc binds to CCR5 with a higher affinity than SCH-C. scirp.org Furthermore, Vicriviroc exhibits a diminished affinity for the human ether-a-go-go-related gene (hERG) ion channel compared to SCH-C, which is a critical factor in its improved safety profile, as hERG channel inhibition can lead to cardiac arrhythmias. scirp.org This enhanced selectivity is a key differentiator and a direct result of the rational drug design process.

| Compound | CCR5 Binding Affinity | hERG Channel Affinity | Antiviral Potency vs. SCH-C |

|---|---|---|---|

| Vicriviroc | Higher | Diminished | 2- to 40-fold more potent scirp.org |

| SCH-C | Lower | Higher | Baseline |

Rational Design Strategies for Improved CCR5 Antagonists

The development of Vicriviroc and subsequent CCR5 antagonists has been heavily influenced by rational design strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. These strategies leverage an increasing understanding of the CCR5 receptor's structure and its interaction with small molecule inhibitors.

One of the primary strategies has been structure-based drug design , which became significantly more powerful with the elucidation of the crystal structure of CCR5 in complex with an antagonist. This has allowed for the detailed analysis of the binding pocket and the rational modification of ligand structures to enhance interactions with key residues. For instance, the design of novel tropane (B1204802) derivatives as CCR5 antagonists was based on the CCR5-maraviroc complex structure, leading to compounds with improved oral bioavailability and broad-spectrum anti-HIV-1 activity.

Pharmacophore modeling is another crucial tool in the rational design of CCR5 antagonists. By identifying the key chemical features and their spatial arrangement required for high-affinity binding, researchers can screen large virtual libraries of compounds to identify novel scaffolds with the potential for potent CCR5 antagonism. wikipedia.org A predictive pharmacophore model for piperidine- and piperazine-based CCR5 antagonists, for example, identified two hydrogen bond acceptors and three hydrophobic groups as essential features. wikipedia.org

A significant challenge in the development of CCR5 antagonists has been minimizing off-target effects, particularly the inhibition of the hERG ion channel. A key design principle to mitigate this liability is the reduction of lipophilicity . While a certain degree of lipophilicity is required for cell permeability and binding to the hydrophobic pocket of CCR5, excessive lipophilicity is often associated with hERG channel affinity. Medicinal chemists have employed strategies such as the introduction of polar groups or the replacement of lipophilic moieties to fine-tune the lipophilicity of lead compounds, thereby improving their selectivity profile.

Conformational restriction is a medicinal chemistry strategy that involves rigidifying a flexible molecule to lock it into its bioactive conformation. This can lead to increased potency by reducing the entropic penalty of binding and can also enhance selectivity by disfavoring binding to off-target receptors.

The evolution from SCH-C to Vicriviroc serves as a prime example of these principles in action. The structural modifications in Vicriviroc led to a more potent and selective compound with a better safety profile, demonstrating the success of rational design in the development of improved CCR5 antagonists.

| Strategy | Objective | Example Application |

|---|---|---|

| Structure-Based Drug Design | Enhance binding affinity and specificity | Design of novel antagonists based on the CCR5-maraviroc crystal structure |

| Pharmacophore Modeling | Identify novel chemical scaffolds | Virtual screening for new compounds with key binding features |

| Reduction of Lipophilicity | Improve selectivity over hERG channel | Introduction of polar moieties to reduce off-target cardiac effects |

| Conformational Restriction | Increase potency and selectivity | Rigidification of flexible molecules to favor the bioactive conformation |

Computational and Biophysical Characterization of Vicriviroc Malate

Molecular Docking and Dynamics Simulations of Receptor-Ligand Interactions

Molecular docking and dynamics simulations have been instrumental in visualizing and analyzing the interactions between Vicriviroc (B613818) and the CCR5 receptor. Since the crystal structure of CCR5 is not available, homology models, often based on the structure of the related CXCR4 receptor, have been developed to serve as a template for these computational studies. nih.gov

Docking studies have successfully predicted the binding pose of Vicriviroc within a hydrophobic pocket formed by the transmembrane helices of CCR5. researchgate.net These models suggest that the trifluoromethyl phenyl group of Vicriviroc establishes significant hydrophobic interactions with key residues within this pocket, such as isoleucine 198 (I198) located on the fifth transmembrane helix (TM5). wikipedia.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the receptor-ligand complex, allowing researchers to observe the stability of the binding and the conformational changes induced in the receptor over time. These simulations have confirmed that Vicriviroc maintains a stable position within the CCR5 binding site. tandfonline.com Furthermore, MD simulations have identified a network of interactions with critical amino acid residues of CCR5 that are also involved in the binding of the HIV-1 gp120 V3 loop. These residues include Trp86, Tyr89, Phe109, Tyr108, Glu283, and Tyr251. tandfonline.com The interaction with these residues is crucial for the allosteric inhibition mechanism of Vicriviroc, as it stabilizes a conformation of CCR5 that is not recognized by the virus. researchgate.net

The insights gained from these computational approaches are in agreement with mutagenesis studies and provide a detailed understanding of the structural basis for Vicriviroc's potent anti-HIV-1 activity. nih.gov

| Computational Technique | Key Findings for Vicriviroc-CCR5 Interaction | Interacting CCR5 Residues |

| Molecular Docking | Predicts the binding pose of Vicriviroc within a hydrophobic pocket of CCR5. | I198 (hydrophobic interaction with the trifluoromethyl phenyl group) |

| Molecular Dynamics (MD) Simulations | Confirms the stability of Vicriviroc in the binding site and identifies a network of stable interactions. | Trp86, Tyr89, Phe109, Tyr108, Glu283, Tyr251 |

Theoretical Models for Predicting Biomolecular Binding Kinetics (Association and Dissociation Rates)

The efficacy of a drug is not solely determined by its binding affinity but also by its binding kinetics, specifically the rates of association (kon) and dissociation (koff). A longer residence time, which corresponds to a slower dissociation rate, can lead to a more sustained pharmacological effect. boisestate.edu Theoretical models are being developed to predict these kinetic parameters, providing valuable insights for drug design and optimization. boisestate.edunsf.gov

For Vicriviroc, experimental binding analyses have provided data on its kinetic properties. Nonequilibrium binding studies have shown that Vicriviroc dissociates from the CCR5 receptor at a significantly slower rate compared to other CCR5 antagonists like maraviroc (B1676071). natap.org This increased binding persistence may offer a pharmacodynamic advantage by maintaining adequate receptor occupancy over time. natap.org

While specific theoretical models exclusively predicting Vicriviroc's binding kinetics are not extensively detailed in the public domain, the general principles of these models are applicable. These models often integrate data from molecular dynamics simulations and employ techniques like Markov State Models or transition path theory to simulate the entire binding and unbinding process, thereby estimating the kinetic rates. boisestate.edu The slower dissociation of Vicriviroc is likely influenced by the stable network of interactions observed in MD simulations, which create a higher energy barrier for the drug to overcome to exit the binding pocket.

| Compound | Dissociation Half-life (t1/2) | Binding Affinity (Kd or Ki) |

| Vicriviroc | 12 ± 1.2 hours natap.org | 0.40 ± 0.02 nM (Kd) natap.org, 0.8 nM (Ki) nih.gov |

| Maraviroc | 7.5 ± 0.7 hours natap.org | 0.18 ± 0.02 nM (Kd) natap.org |

| SCH-C | Not specified | 2.6 nM (Ki) nih.gov |

Quantitative Structure-Kinetic Relationship (QSKR) Approaches

Quantitative Structure-Kinetic Relationship (QSKR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a series of compounds and their experimentally determined kinetic properties, such as association and dissociation rates. nih.gov This approach is an extension of the more traditional Quantitative Structure-Activity Relationship (QSAR) studies and is gaining importance in drug discovery as the significance of drug-target residence time becomes more widely recognized. boisestate.edunih.gov

A successful QSKR model can be used to predict the kinetic profiles of novel, untested compounds, thereby guiding the design of molecules with optimized binding kinetics. nih.gov The development of a QSKR model involves calculating a set of molecular descriptors for each compound that encode its physicochemical and structural properties. These descriptors are then used as independent variables in a statistical model to predict the kinetic rates.

While specific QSKR studies focused on Vicriviroc and its analogs are not prominently published, the principles of this approach are highly relevant for the optimization of CCR5 antagonists. By systematically modifying the chemical structure of Vicriviroc and measuring the corresponding changes in association and dissociation rates, a QSKR model could be developed. Such a model would help identify the key structural features that contribute to Vicriviroc's slow dissociation rate, providing a roadmap for designing new inhibitors with even longer residence times and potentially improved therapeutic efficacy.

Future Perspectives and Unanswered Questions in Ccr5 Antagonist Research

Strategies to Mitigate Viral Escape and Resistance Evolution

A primary challenge in the use of CCR5 antagonists for HIV-1 treatment is the virus's ability to develop resistance. Viral escape mechanisms can significantly limit the long-term efficacy of these drugs. Two principal pathways for resistance have been identified: a switch in coreceptor usage from CCR5 to CXCR4, and the adaptation of the virus to use the antagonist-bound form of the CCR5 receptor. nih.gov

The evolution of HIV-1 resistance to CCR5 antagonists is a complex process. The viral envelope glycoprotein (B1211001), gp120, and specifically its V3 loop, plays a crucial role in coreceptor interaction. nih.gov Mutations in this region can alter the virus's ability to bind to CCR5, even in the presence of an antagonist. nih.gov Interestingly, different CCR5 antagonists, such as vicriviroc (B613818) and maraviroc (B1676071), can select for distinct resistance mutations in the V3 loop, suggesting that the specific conformational changes induced in the CCR5 receptor by each drug influence the pathway of viral escape. nih.gov

Several strategies are being explored to counter these resistance mechanisms:

Combination Therapy: As with other antiretroviral agents, combining CCR5 antagonists with drugs that have different mechanisms of action is a cornerstone of mitigating resistance. This approach reduces the likelihood of simultaneous viral mutations conferring resistance to multiple drugs.

Development of Novel Antagonists: Research is focused on developing new CCR5 antagonists with improved resistance profiles. This includes molecules that bind to different sites on the receptor or induce conformational changes that are more difficult for the virus to overcome. mdpi.com

Monitoring Coreceptor Tropism: Regular monitoring of viral tropism (the specific coreceptor used by the virus) in patients is crucial. A switch from CCR5-tropic (R5) to CXCR4-tropic (X4) or dual/mixed-tropic virus can signal the failure of CCR5 antagonist therapy and the need for a change in treatment regimen. asm.org

Understanding the Structural Basis of Resistance: Detailed structural and functional studies of how resistant viral envelopes interact with drug-bound CCR5 are essential. This knowledge can inform the design of next-generation antagonists that are less susceptible to resistance. nih.gov

Development of Next-Generation CCR5 Antagonists

The development of new CCR5 antagonists is aimed at improving upon the first-generation agents, with goals of enhanced potency, better resistance profiles, and broader therapeutic applications. nih.govnih.gov Several promising candidates are in various stages of preclinical and clinical development.

One notable example is Cenicriviroc , a dual antagonist of CCR5 and CCR2. nih.govnih.gov Its ability to block both receptors gives it potential advantages not only in HIV-1 treatment but also in inflammatory conditions where both chemokine pathways are implicated. frontiersin.org Clinical trials have explored its efficacy in HIV-1 infection and other diseases. nih.govnih.gov

Another innovative approach is the use of monoclonal antibodies. Leronlimab is a humanized monoclonal antibody that binds to a distinct site on the CCR5 receptor. wikipedia.org This different mechanism of action may offer a high genetic barrier to resistance. researchgate.net Leronlimab has been investigated for the treatment of HIV-1 infection and is also being explored in other indications. wikipedia.org

The design of next-generation small-molecule CCR5 antagonists often involves modifying existing chemical scaffolds to improve their pharmacological properties. nih.gov Strategies include scaffold hopping and fragment-based drug design to create novel chemical entities with high affinity and specificity for the CCR5 receptor. mdpi.com

| Compound | Type | Mechanism of Action | Development Stage (selected indications) |

|---|---|---|---|

| Maraviroc | Small Molecule | Allosteric antagonist of CCR5 | Approved for HIV-1 treatment oup.com |

| Vicriviroc | Small Molecule | Allosteric antagonist of CCR5 | Clinical development for HIV-1 halted nih.govmednet.ca |

| Aplaviroc | Small Molecule | Allosteric antagonist of CCR5 | Clinical development for HIV-1 halted nih.govnih.gov |

| Cenicriviroc | Small Molecule | Dual antagonist of CCR5 and CCR2 | Phase II/III clinical trials for HIV-1 and other inflammatory diseases nih.govnih.govoup.com |

| Leronlimab (PRO 140) | Monoclonal Antibody | Binds to CCR5, blocking viral entry | Phase II/III clinical trials for HIV-1, cancer, and graft-versus-host disease wikipedia.orgoup.com |

| TAK-779 | Small Molecule | CCR5 antagonist | Preclinical/early clinical development nih.govnih.gov |

Translational Research Opportunities for CCR5 Modulation Beyond HIV-1

The role of the CCR5/chemokine axis in modulating inflammatory responses has opened up a wide range of potential therapeutic applications for CCR5 antagonists beyond their use in HIV-1. nih.gov

Neuroinflammatory Diseases: CCR5 is expressed on various immune cells within the central nervous system (CNS) and is implicated in the pathogenesis of several neuroinflammatory conditions. researchgate.netnih.gov CCR5 antagonists are being investigated for their potential to mitigate neuroinflammation in diseases such as:

Multiple Sclerosis: By blocking the migration of inflammatory cells into the CNS, CCR5 antagonists may help to reduce the neuronal damage characteristic of this disease. nih.govproquest.com

HIV-Associated Neurocognitive Disorders (HAND): Even in the context of controlled viral replication, neuroinflammation can persist. CCR5 antagonists may offer a neuroprotective benefit by dampening this inflammatory response. researchgate.net

Other Neurological Conditions: Research also suggests a potential role for CCR5 modulation in Alzheimer's disease and recovery from traumatic brain injury. frontiersin.orgresearchgate.net

Cancer: The tumor microenvironment plays a critical role in cancer progression, and the CCR5/CCL5 axis is involved in recruiting immunosuppressive cells, such as regulatory T cells, to the tumor site. nih.govmdpi.com By blocking this recruitment, CCR5 antagonists may enhance the body's anti-tumor immune response. nih.gov Preclinical studies have shown promising results for CCR5 antagonists in various cancers, including breast, prostate, and colorectal cancer, often in combination with other cancer therapies like checkpoint inhibitors. nih.govmdpi.comjpccr.eu

Graft-Versus-Host Disease (GVHD): GVHD is a serious complication of allogeneic hematopoietic stem cell transplantation, driven by donor T cells attacking recipient tissues. Lymphocyte trafficking to target organs is mediated by chemokine receptors, including CCR5. ashpublications.org Clinical studies have demonstrated that the CCR5 antagonist maraviroc can reduce the incidence of acute GVHD, particularly in visceral organs, by blocking the migration of alloreactive T cells. ashpublications.orgnih.gov Further research is exploring the combination of CCR5 and CXCR3 blockade to more effectively prevent GVHD. nih.govoup.com

| Therapeutic Area | Potential Application of CCR5 Antagonists | Underlying Rationale |

|---|---|---|

| Neuroinflammatory Diseases | Treatment of Multiple Sclerosis, HIV-Associated Neurocognitive Disorders, Alzheimer's Disease | Blockade of inflammatory cell migration into the central nervous system and reduction of neuroinflammation. frontiersin.orgresearchgate.netnih.gov |

| Cancer | Enhancement of anti-tumor immunity in various cancers (e.g., breast, prostate, colorectal) | Inhibition of the recruitment of immunosuppressive cells to the tumor microenvironment. nih.govnih.govmdpi.comjpccr.eu |

| Graft-Versus-Host Disease | Prophylaxis to reduce the incidence and severity of acute GVHD | Prevention of the migration of alloreactive donor T cells to target organs. ashpublications.orgnih.gov |

Q & A

Q. What is the mechanism of action of vicriviroc (malate), and how does it inform experimental design in HIV research?

Vicriviroc (malate) is a CCR5 antagonist that inhibits R5-tropic HIV-1 entry by blocking the CCR5 co-receptor. Its mechanism is critical for designing studies targeting viral tropism. For in vitro experiments, use primary CD4+ T cells or CCR5-expressing cell lines to assess inhibition efficacy. Include controls with CXCR4-tropic viruses to confirm specificity . In clinical trials, stratify participants based on viral tropism (e.g., using enhanced-sensitivity assays) to minimize confounding outcomes .

Q. How should researchers design robust in vitro and in vivo studies to evaluate vicriviroc’s antiviral activity?

- In vitro : Employ dose-response curves to determine IC₅₀ values, using standardized viral strains (e.g., HIV-1 BaL). Include maraviroc as a comparator to benchmark potency .

- In vivo : Use humanized mouse models or non-human primates with R5-tropic HIV challenges. Monitor viral load reduction via qPCR and CD4+ T-cell counts. Adhere to OECD GIVIMP guidelines for in vivo dose relevance .

- Key consideration : Validate tropism assays (e.g., Trofile™) at screening to ensure enrollment of appropriate subjects .

Q. What assays are most reliable for assessing vicriviroc’s efficacy and resistance profiles?

- Phenotypic assays : Trofile™ or enhanced-sensitivity tropism assays to classify viral tropism .

- Genotypic assays : Sequence the V3 loop of HIV-1 gp120 to detect mutations (e.g., V3 loop charge changes) associated with resistance .

- Binding assays : Surface plasmon resonance (SPR) or radioligand competition assays to measure CCR5 binding affinity .

- Table 1 : Comparison of Assay Types

| Assay Type | Purpose | Limitations |

|---|---|---|

| Trofile™ | Tropism classification | Lower sensitivity for dual/mixed tropic viruses |

| qPCR | Viral load quantification | Does not differentiate tropism |

| SPR | Binding kinetics | Requires purified protein targets |

Q. Which statistical methods are appropriate for analyzing vicriviroc’s clinical trial data?

Use intention-to-treat (ITT) analysis to account for dropouts. For virologic response (≥1 log₁₀ reduction in viral load), apply logistic regression with covariates like baseline viral load and tropism status. Kaplan-Meier curves are recommended for time-to-failure analysis . Report 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. What are common pitfalls in preclinical studies of vicriviroc, and how can they be mitigated?

- Pitfall 1 : Overlooking viral tropism shifts during long-term studies. Solution : Regularly retest tropism using enhanced-sensitivity assays .

- Pitfall 2 : Inadequate pharmacokinetic (PK) profiling. Solution : Conduct LC-MS/MS to measure plasma concentrations, ensuring adherence to FDA bioanalytical guidelines .

- Pitlight 3 : Poorly defined endpoints. Solution : Align outcomes with PICOT criteria (Population, Intervention, Comparison, Outcome, Time) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and clinical trial data for vicriviroc?

Contradictions often arise from differences in viral diversity or host factors. For example, in vitro models may lack immune cell interactions present in vivo. To address this:

- Use humanized mouse models with functional immune systems.

- Perform meta-analyses of clinical data (e.g., ACTG A5211 trial) to identify subgroups with divergent responses .

- Apply systems biology approaches (e.g., network pharmacology) to model host-pathogen interactions .

Q. What advanced techniques elucidate vicriviroc’s conformational dynamics and structure-activity relationships?

- NMR spectroscopy : Resolves equilibrium between vicriviroc’s conformational families (e.g., chair vs. boat piperidine geometries) .

- DFT calculations : Predict energy barriers for amide bond rotation (B3LYP/6-31G(d) level) to guide analog design .

- X-ray crystallography : Provides atomic-resolution data on CCR5-vicriviroc binding pockets (PDB ID: 4MBS) .

- Table 2 : Conformational Families Identified via NMR

| Conformation | Energy (kcal/mol) | Key NOESY Contacts |

|---|---|---|

| Chair (piperidine) | 0.0 | H1-H2, H3-H4 |

| Boat (piperidine) | +1.2 | H1-H3, H2-H4 |

| Planar (amide) | +0.8 | H5-H6 |

Q. How does assay sensitivity impact the interpretation of vicriviroc’s efficacy in treatment-experienced populations?

Enhanced-sensitivity tropism assays reduce false-negative rates for dual/mixed (DM) viruses. In ACTG A5211, reanalysis with enhanced assays showed DM viruses in 15% of screened subjects, correlating with reduced virologic response (p<0.05). Use these assays for patient stratification to improve trial accuracy .

Q. What methodologies are used to study long-term resistance mechanisms to vicriviroc?

Q. How can researchers assess vicriviroc’s cross-reactivity with non-CCR5 chemokine receptors?

Perform radioligand binding assays on HEK293 cells transfected with CXCR4, CCR2, or CCR3. Vicriviroc shows >100-fold selectivity for CCR5 (IC₅₀ = 0.6 nM vs. CXCR4 IC₅₀ = 72 nM). Use calcium flux assays to confirm functional selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.